2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid
Description
2-[(1-Methyl-1H-pyrazol-4-yl)amino]acetic acid (molecular formula: C₆H₉N₃O₂, molecular weight: 155.16 g/mol) is a pyrazole-derived acetic acid compound characterized by a 1-methylpyrazole core linked via an amino group to an acetic acid moiety. Its structural uniqueness lies in the planar pyrazole ring, which facilitates π-π stacking interactions in supramolecular assemblies, and the acetic acid group, which enhances solubility in polar solvents . The compound’s hydrochloride form (CAS: 1803596-91-9, molecular weight: 191.62 g/mol) is commonly used in pharmaceutical intermediates due to improved crystallinity and stability .
Synthetic routes often employ decarboxylative alkylation or amidation protocols. For example, a Ru-catalyzed reaction with ethyl 4-pyrazolecarboxylate in DCE/HFIP solvent mixtures yields derivatives with >95% purity . Computational studies using SHELX software (e.g., SHELXL for crystal refinement) highlight its planar geometry and hydrogen-bonding propensity in crystal lattices .
Properties
IUPAC Name |
2-[(1-methylpyrazol-4-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-4-5(2-8-9)7-3-6(10)11/h2,4,7H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVQUHLPLYLVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The phenyl analog (CAS: 35715-77-6) exhibits reduced solubility in aqueous media compared to the parent compound due to hydrophobic aromatic interactions . Conversely, the thienopyrimidine derivative shows enhanced π-stacking in kinase inhibition assays .
- Electron-Withdrawing Groups : The difluoromethyl and cyclopropyl substituents in CAS: 1006445-08-4 increase metabolic stability by 40% in hepatic microsome assays .
- Protective Groups : Boc-protected derivatives (e.g., CAS: 1394970-92-3) are preferred for peptide coupling due to reduced side reactions during solid-phase synthesis .
Decarboxylative Alkylation
The parent compound is synthesized via Ru-catalyzed reactions using Ru(dtbbpy)₃₂ (0.025 equiv.) in DCE/HFIP, achieving 70–85% yields . In contrast, the thienopyrimidine analog requires sequential Suzuki-Miyaura coupling and HATU-mediated amidation, yielding 82% after chromatography .
Crystal Engineering
SHELXL-refined structures reveal that the hydrochloride salt forms a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds (2.85 Å), whereas the Boc-protected derivative crystallizes in a triclinic system with weaker C–H···O interactions (3.10 Å) .
Biological Activity
2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid, also known as a derivative of amino acids with a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with acetic acid derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. For instance:
- Cell Lines Tested : The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and cervical cancer (HeLa) .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the modulation of key apoptotic markers such as Bcl-2 and Bax. Research indicates that treatment with this compound can lead to cell cycle arrest at the G2/M phase and upregulation of pro-apoptotic genes .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.33 | Induction of apoptosis |
| HepG2 | 3.46 | Cell cycle arrest at G2/M phase |
| HeLa | 2.28 | Modulation of Bcl-2/Bax ratio |
Anti-inflammatory Activity
The pyrazole derivatives exhibit notable anti-inflammatory effects:
- Inhibition Studies : Compounds have been shown to inhibit TNF-alpha release in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
- Molecular Targets : The inhibition of p38 MAPK signaling pathways has been recognized as a significant mechanism through which these compounds exert their anti-inflammatory effects .
Antimicrobial Activity
Research indicates that this compound also possesses antimicrobial properties:
- Bacterial Strains Tested : The compound has demonstrated activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) require further investigation .
Case Studies
A recent study focused on the synthesis and biological evaluation of several pyrazole derivatives, including this compound. The results indicated that these compounds exhibited potent anticancer activity against multiple cell lines with minimal toxicity towards normal cells .
Another study explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications at specific positions significantly enhanced anticancer activity while maintaining low toxicity profiles .
Q & A
Q. How are structure-activity relationships (SARs) systematically explored for derivative design?
- Methodological Answer : Parallel synthesis generates analogs with substitutions at the pyrazole 1-position or acetic acid chain. Multivariate analysis (e.g., PCA) correlates electronic (Hammett σ) and steric (Taft Es) parameters with activity trends, prioritizing candidates for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
